
(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C16H16ClNO4 . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The presence of the amino group, chloro group, and methoxy groups contribute to its unique chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in various chemical reactions. For example, 2-amino-5-chlorobenzophenone can be used in the synthesis of benzodiazepines .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.76 . More detailed physical and chemical properties are not available in the current literature.作用机制
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is a compound used in organic synthesis and scientific research. Its mechanism of action is not yet fully understood. However, it is known to act as a starting material in the synthesis of a variety of pharmaceuticals and other compounds, including the anticonvulsant phenytoin and the antifungal itraconazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone are not yet fully understood. However, research has shown that this compound can act as a starting material for the synthesis of a variety of pharmaceuticals and other compounds, including the anticonvulsant phenytoin and the antifungal itraconazole. Additionally, it has been shown to act as a reagent in organic synthesis.
实验室实验的优点和局限性
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone has several advantages and limitations for laboratory experiments. One advantage is that it is a colorless crystalline solid with a molecular weight of 282.6 g/mol, making it easy to measure and handle. Additionally, it is soluble in water, ethanol, and methanol, and insoluble in benzene and ether, allowing for a variety of solvents to be used in the reaction. One limitation of this compound is that it is not very reactive, making it difficult to use in some organic synthesis reactions.
未来方向
There are several potential future directions for research into 2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its use in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted into the development of more efficient and cost-effective methods for its synthesis.
合成方法
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is synthesized through a two-step process. In the first step, the compound is prepared by the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl chloroacetate in the presence of a base. The second step involves the reaction of the intermediate with a primary amine in the presence of an acid. The resulting compound is then isolated and purified.
科学研究应用
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticonvulsants and antifungals. It is also used as a reagent in organic synthesis. Additionally, this compound has been used in the synthesis of a variety of organic compounds, including dyes, optical brighteners, and antioxidants.
属性
IUPAC Name |
(2-amino-5-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXGUYDYCYSOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

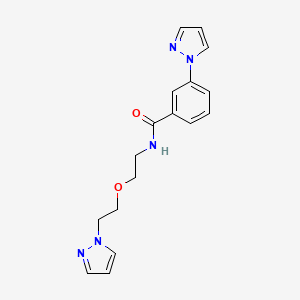
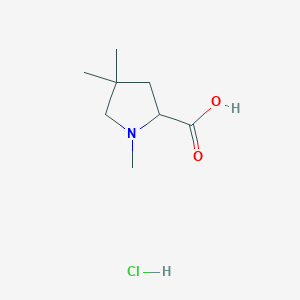

![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
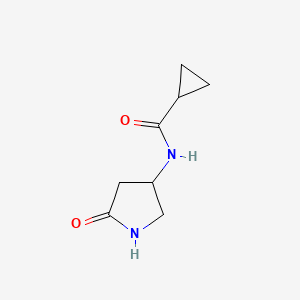
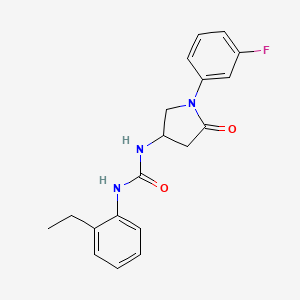
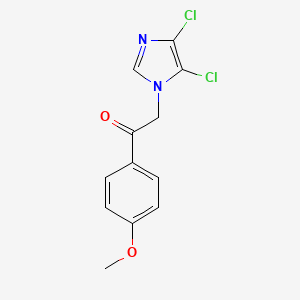
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
